N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-7H,8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEIYWNIMQWEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 1H-1,3-benzodiazole-2-carboxylic acid with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole or furan derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide has been explored for its therapeutic properties , particularly in the following areas:
- Antimicrobial Activity : The compound exhibits promising antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Antifungal |
These results indicate the potential of this compound as a lead for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction. It also appears to interfere with the cell cycle, particularly at the G1/S checkpoint.
Biological Research
The compound is being investigated for its role as a fluorescent probe for detecting specific biomolecules. Its ability to interact with nucleic acids or proteins makes it a valuable tool in molecular biology.
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials with specific properties, including polymers and coatings. Its unique chemical structure allows it to serve as a building block in the synthesis of more complex molecules.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
Antimicrobial Efficacy Study
A study demonstrated the effectiveness of this compound against multiple strains of bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Research
In vitro studies showed that the compound inhibited the proliferation of cancer cell lines and induced apoptosis through mitochondrial pathways.
Inflammation Model
Research indicated that this compound reduced inflammatory markers in animal models, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The furan-2-carboxamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The target compound belongs to a broader class of benzimidazole-furan hybrids. Structural analogs differ in substitution patterns, linker length, and additional functional groups, which influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H11N3O
- Molecular Weight : 227.25 g/mol
- IUPAC Name : N-(1H-benzodiazol-2-ylmethyl)furan-2-carboxamide
The structure consists of a furan ring and a benzodiazole core, which are known for their stability and potential pharmacological properties. The furan ring enhances interactions with biological targets due to its electron-rich nature.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Antifungal |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound may have significant anticancer properties. Preliminary studies suggest the following mechanisms of action:
- Apoptosis Induction : The compound may activate caspases and promote mitochondrial dysfunction, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It appears to interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
These findings highlight its potential as an antitumor agent .
Anti-inflammatory Effects
Additionally, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. This property could be beneficial in treating various inflammatory conditions, although further research is needed to elucidate the underlying mechanisms .
The mechanism of action for this compound involves its interaction with various molecular targets:
- The hydroxylamine group can form reactive intermediates that interact with cellular components.
- The benzodiazole and furan rings may bind to specific enzymes or receptors critical for microbial metabolism or cancer cell growth.
Understanding these interactions is essential for developing therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated its effectiveness against multiple strains of bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : In vitro studies showed that the compound inhibited the proliferation of cancer cell lines and induced apoptosis through mitochondrial pathways .
- Inflammation Model : Research indicated that this compound reduced inflammatory markers in animal models, supporting its potential use in treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are commonly employed for N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide and its derivatives?
Answer:
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with functionalized benzimidazole precursors. Key steps include:
- Amide bond formation : Reacting furan-2-carbonyl chloride with a benzimidazole-substituted amine under reflux in anhydrous solvents like dichloromethane or THF (e.g., 18-hour reflux at 120°C with 2-aminoanthraquinone derivatives) .
- Purification : Post-synthetic purification via reverse-phase HPLC or recrystallization using chloroform/methanol mixtures to achieve ≥95% purity .
- Functional group protection : Tert-butyl or acetyl groups may be used to protect reactive sites during synthesis, as seen in analogous N-(tert-butyl) derivatives .
Basic: How is NMR spectroscopy utilized to confirm the structural integrity of this compound?
Answer:
1H and 13C NMR are critical for verifying the compound’s backbone and substituents:
- 1H NMR : Peaks at δ 7.52–6.25 ppm confirm aromatic protons (benzodiazole and furan), while δ 5.46–4.58 ppm indicate methylene bridges or chiral centers .
- 13C NMR : Signals at δ 157–178 ppm confirm carbonyl (C=O) and thiocarbonyl (C=S) groups in derivatives .
- Coupling constants : J values (e.g., J = 3.5 Hz for furan protons) validate stereochemistry and substituent positioning .
Advanced: What methodologies resolve contradictions in crystallographic data during structure refinement?
Answer:
Contradictions (e.g., twinning, disorder) are addressed via:
- SHELXL refinement : Using TWIN and BASF commands to model twinned data, or HKLF 5 for integrating overlapping reflections .
- Electron density maps : Iterative refinement with Fo–Fc maps in SHELXPRO identifies misplaced atoms or solvent molecules .
- Validation tools : The Cambridge Structural Database (CSD) cross-references bond lengths/angles to detect outliers .
Advanced: How do SAR studies optimize this compound’s antiviral properties?
Answer:
Structure-activity relationship (SAR) strategies include:
- Substituent variation : Introducing fluorobenzyl or methoxyphenyl groups enhances binding to viral protein 2C, as shown in analogs like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide .
- Molecular docking : Simulating interactions with conserved AAA+ ATPase domains in viral 2C proteins to prioritize synthetic targets .
- Bioisosteric replacement : Replacing benzodiazole with thiazole improves solubility without compromising activity .
Basic: What spectroscopic techniques confirm functional groups in this compound?
Answer:
- FT-IR : Peaks at 1677 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic), and 1184 cm⁻¹ (C=S) validate amide and heterocyclic moieties .
- LC-MS : Molecular ion peaks (e.g., m/z 424.2 [M+H]+) confirm molecular weight .
- UV-Vis : Absorbance at 270–310 nm indicates π→π* transitions in conjugated systems .
Advanced: How does the Cambridge Structural Database (CSD) aid in analyzing this compound’s crystal structure?
Answer:
The CSD provides:
- Validation benchmarks : Comparing bond lengths/angles (e.g., C–N: 1.32–1.38 Å) to identify geometric anomalies .
- Torsion angle libraries : Assessing conformational flexibility of the benzodiazole-furan linkage .
- Packing analysis : Identifying common intermolecular interactions (e.g., π-stacking, hydrogen bonds) in analogous structures .
Advanced: What experimental approaches determine this compound’s binding affinity to viral proteins?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd values) between the compound and viral 2C protein .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, revealing stoichiometry and thermodynamic drivers .
- Mutational assays : Testing binding to 2C mutants (e.g., G158A) confirms target specificity .
Basic: What are the key steps in purifying synthesized derivatives?
Answer:
- Chromatography : Preparative RP-HPLC with C18 columns and acetonitrile/water gradients (e.g., 20–80% over 30 minutes) .
- Recrystallization : Using chloroform/methanol (3:1) to isolate high-purity crystals .
- Centrifugation : Removing insoluble byproducts after coupling reactions .
Advanced: How do electron density maps and SHELXL address crystallographic model bias?
Answer:
- Density modification : SHELXE improves phase accuracy via solvent flattening, critical for low-resolution data .
- OMIT maps : Excluding questionable regions during refinement reduces model bias .
- Rigid-body refinement : Fixing well-defined regions (e.g., benzodiazole rings) while optimizing flexible groups .
Advanced: What strategies mitigate synthetic challenges in benzodiazole ring functionalization?
Answer:
- Directed ortho-metallation : Using directing groups (e.g., amides) to introduce substituents at specific positions .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups .
- Protection/deprotection : Temporarily masking reactive NH sites with Boc groups to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
